
4-Chloro-2-fluoro-6-methoxybenzaldehyde
Overview
Description
4-Chloro-2-fluoro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-2-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound, characterized by its unique halogenated and methoxy substituents, has been studied for its potential antimicrobial, anticancer, and enzyme-inhibitory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Molecular Structure
- Molecular Formula : CHClF O
- Molecular Weight : Approximately 232.66 g/mol
- Melting Point : 46–47 °C
The presence of chlorine and fluorine atoms in the structure influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In a study comparing various halogenated compounds, it was found that those with both chloro and fluoro substitutions exhibited enhanced activity against certain bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators.
Case Study: Apoptotic Effects on Cancer Cells
In a study focusing on breast cancer cell lines, treatment with this compound resulted in:
- Cell Cycle Arrest : Significant G1 phase arrest.
- Apoptosis Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation : It affects key signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of the halogen substituents in enhancing the biological activity of benzaldehyde derivatives. For instance, the presence of both chloro and fluoro groups was shown to synergistically enhance antimicrobial efficacy compared to compounds with only one halogen substituent.
Table 2: Comparison of Biological Activities Based on Substituent Variations
Compound | MIC (μg/mL) | Anticancer Activity | Notes |
---|---|---|---|
This compound | 32 | High | Effective against multiple strains |
4-Fluorobenzaldehyde | 64 | Moderate | Less effective than chlorinated analogs |
4-Chlorobenzaldehyde | 128 | Low | Minimal activity observed |
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMRZTZXCQORCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730423 | |
Record name | 4-Chloro-2-fluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158916-85-8 | |
Record name | 4-Chloro-2-fluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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